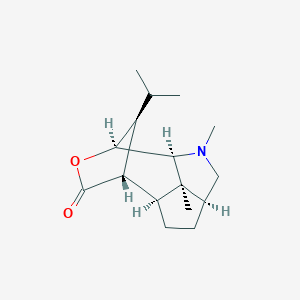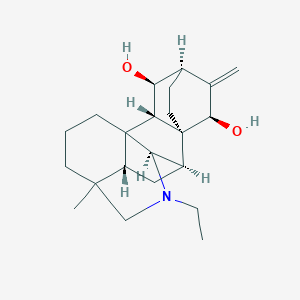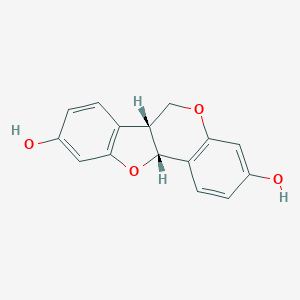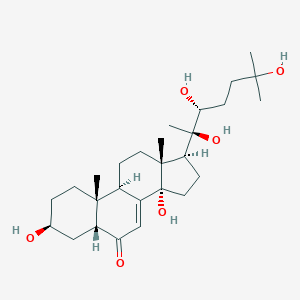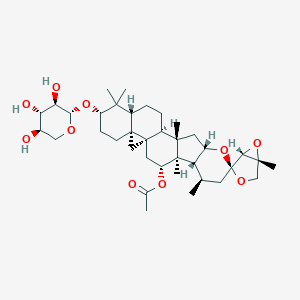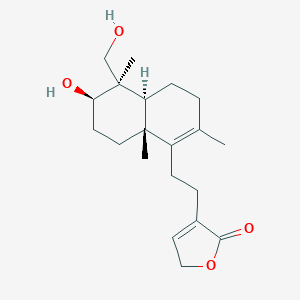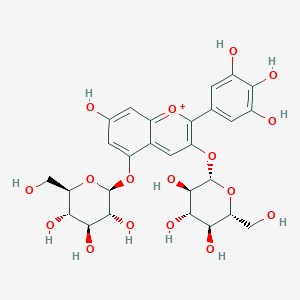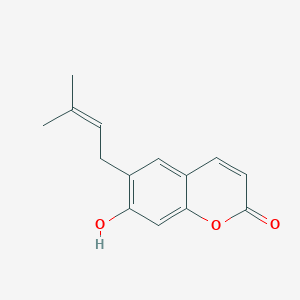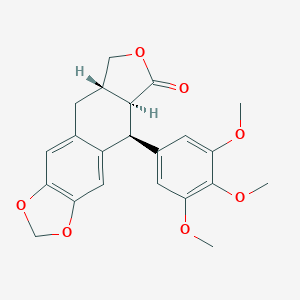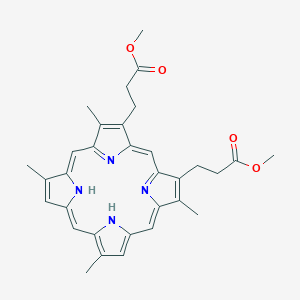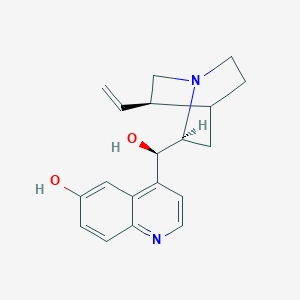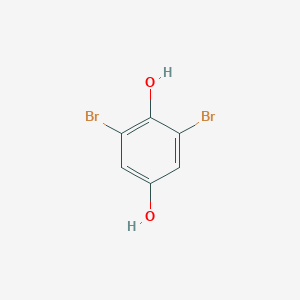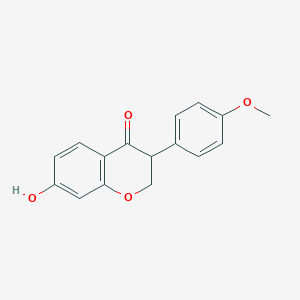
Dihydroformononetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroformononetin (DHF) is a type of isoflavone, a naturally occurring compound found in various plants such as red clover, soybeans, and chickpeas. DHF has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with estrogen receptors.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Dihydroformononetin, a derivative of formononetin, has shown promise in cancer research. Formononetin, primarily sourced from red clovers and the Chinese herb Astragalus membranaceus, exhibits significant anticancer potential. It functions by modulating various signaling pathways, leading to apoptosis and cell cycle arrest, and suppressing cell proliferation and invasion. Studies indicate that when used with chemotherapy drugs, formononetin enhances anticancer effects through synergistic interactions (Tay et al., 2019).
Metabolism in Humans
Research on the metabolism of formononetin in humans revealed the presence of new reduced metabolites, such as dihydroformononetin, in urine samples after ingestion of red clover dietary supplements. This finding suggests a metabolic pathway for formononetin and its derivatives in the human body (Heinonen, Wähälä, & Adlercreutz, 2004).
Alzheimer's Disease Treatment
Formononetin has been investigated for its therapeutic potential in Alzheimer's disease. A network pharmacological analysis identified key targets and mechanisms of formononetin in Alzheimer's treatment, including its interaction with estrogen receptor alpha and tumor protein p53. These interactions suggest potential pathways through which formononetin could be beneficial in treating Alzheimer’s (Xiao et al., 2019).
Cognitive Impairment in Diabetic Mice
In a study involving streptozotocin-induced diabetic mice, formononetin treatment showed a protective effect on cognitive impairment. The compound improved learning and memory abilities and regulated biomarkers related to oxidative stress and inflammation. This suggests the potential of formononetin in managing cognitive deficits associated with diabetes (Wang et al., 2018).
Osteosarcoma Treatment
Bioinformatic and experimental assays have explored the anti-cancer targets of formononetin in osteosarcoma. The compound affects key targets and signaling pathways, suggesting its potential as a biomarker for screening and treating osteosarcoma (Hu et al., 2019).
Breast Cancer Cells
In vitro studies have demonstrated that formononetin, when combined with metformin, acts synergistically to inhibit the growth of MCF-7 breast cancer cells. This finding opens up possibilities for its use in combination therapy for breast cancer treatment (Xin et al., 2019).
Neuroinflammation and Estrogen Receptor Expression
Formononetin has been found to inhibit neuroinflammation and increase estrogen receptor beta protein expression in microglia, suggesting its potential for neuroprotective applications (El-Bakoush & Olajide, 2018).
Osteopenia Treatment
Research on formononetin in adult ovariectomized rats has shown that it can reverse established osteopenia. It promotes new bone formation and improves trabecular microarchitecture, highlighting its potential in treating postmenopausal osteoporosis (Tyagi et al., 2012).
Eigenschaften
CAS-Nummer |
4626-22-6 |
|---|---|
Produktname |
Dihydroformononetin |
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |
InChI-Schlüssel |
INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
melting_point |
185-188°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



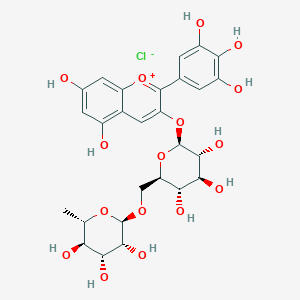
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
